molecular formula C15H13N3 B8493337 1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole

Cat. No.: B8493337
M. Wt: 235.28 g/mol
InChI Key: NSJCXUONRHOYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenyl-5-[4-pyridyl]imidazole is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

4-(3-methyl-5-phenylimidazol-4-yl)pyridine

InChI

InChI=1S/C15H13N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-11H,1H3

InChI Key

NSJCXUONRHOYTD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of di-iso-propyl-amine (11.2 mL, 79.9 mmol ) in 150 mL of THF at −78° C. was added n-butyllithium (31.9 mL of 2.5 M solution, 79.9 mmol). To the resulting mixture was added a solution of N-methyl-N-[4-picolyl]formamide (10 g, 66.5 mmol) in THF. The resulting orange-brown solution was stirred at −78° C. for 20 min, at which time benzonitrile (13.6 mL, 133 mmol) was added. The resulting dark brown mixture was allowed to warm to rt and stirred for 1 h, heated to reflux for 4 h, and then cooled to rt and partitioned between CH2Cl2 and H2O. The organic extract was washed with aqueous NaCl and dried (MgSO4). The solvent was removed in vacuo, and the residue was purified by flash chromatography, eluting with 50:1 CH2Cl2/MeOH. The title compound was obtained as a light tan solid (5.83 g, 37%): mp 158-159° C.
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.6 mL
Type
reactant
Reaction Step Three

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